IGS-1.76
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Overview
Description
IGS-1.76 is a small molecule inhibitor that targets the interaction between neuronal calcium sensor 1 and guanine exchange factor Ric8a. This compound has shown significant potential in modulating synaptic functions and has been studied for its therapeutic applications in synaptopathies such as fragile X syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IGS-1.76 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
IGS-1.76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a range of analogs .
Scientific Research Applications
IGS-1.76 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study protein-protein interactions.
Biology: Investigated for its role in modulating synaptic functions and neuronal signaling.
Medicine: Potential therapeutic agent for treating synaptopathies such as fragile X syndrome.
Industry: Utilized in the development of new drugs targeting protein-protein interactions.
Mechanism of Action
IGS-1.76 exerts its effects by inhibiting the interaction between neuronal calcium sensor 1 and guanine exchange factor Ric8a. This inhibition modulates synaptic functions by affecting the signaling pathways involved in synapse formation and maintenance. The compound binds to neuronal calcium sensor 1 with high affinity, preventing its interaction with guanine exchange factor Ric8a and thereby altering the downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FD44: Another inhibitor of the neuronal calcium sensor 1 and guanine exchange factor Ric8a interaction.
Phenothiazine Derivatives: Compounds with similar structures and mechanisms of action.
Uniqueness
IGS-1.76 is unique due to its high affinity for neuronal calcium sensor 1 and its ability to efficiently modulate the interaction with guanine exchange factor Ric8a. This specificity makes it a valuable tool for studying synaptic functions and developing therapeutic agents for synaptopathies .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWKTIZRYVFEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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